molecular formula C9H11N3OS B179110 N-(4-Thioureido-phenyl)-acetamide CAS No. 1614-33-1

N-(4-Thioureido-phenyl)-acetamide

Cat. No.: B179110
CAS No.: 1614-33-1
M. Wt: 209.27 g/mol
InChI Key: WZUDNCUTQJSKJU-UHFFFAOYSA-N
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Description

N-(4-Thioureido-phenyl)-acetamide: is an organic compound characterized by the presence of a thiourea group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Thioureido-phenyl)-acetamide typically involves the reaction of 4-isothiocyanatobenzamide with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Thioureido-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-Thioureido-phenyl)-acetamide serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure enables it to interact with specific enzymes, making it a candidate for drug development and biochemical studies focused on enzyme inhibition mechanisms.

Medicine

The compound has shown promise in medicinal chemistry due to its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The following table summarizes key findings regarding its efficacy against different pathogens:

PathogenActivityReference
Gram-positive bacteriaModerate to high activity
Gram-negative bacteriaVariable activity
Fungal speciesSignificant antifungal activity

The antimicrobial action is attributed to the inhibition of bacterial lipid biosynthesis and disruption of cell wall integrity.

Anticancer Activity

Recent research highlights the anticancer potential of this compound, particularly against breast cancer cell lines. The following table outlines findings regarding its anticancer effects:

Cell LineIC50 Value (µM)ActivityReference
MCF7 (breast cancer)15-30Significant antiproliferative effect
Other cancer cell linesVariable efficacyPromising results reported

The anticancer effects are believed to involve pathways such as apoptosis induction and inhibition of cell proliferation.

Case Studies

Antimicrobial Efficacy Against MRSA:
A study demonstrated that derivatives of this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections.

Cytotoxicity in Cancer Cells:
In vitro tests revealed that this compound significantly reduced viability in MCF7 cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-Thioureido-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and acetamide groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N-(4-Carbamothioylamino)phenylacetamide
  • N-(4-Thioureido-phenyl)benzamide
  • N-(4-Thioureido-phenyl)urea

Uniqueness: N-(4-Thioureido-phenyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for various applications.

Biological Activity

N-(4-Thioureido-phenyl)-acetamide is a compound of considerable interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of thiourea with appropriate aryl derivatives. The presence of the thiourea moiety is crucial for its biological activities, as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

Pathogen Activity Reference
Gram-positive bacteriaModerate to high activity
Gram-negative bacteriaVariable activity
Fungal speciesSignificant antifungal activity

The antimicrobial activity is believed to arise from the inhibition of bacterial lipid biosynthesis and disruption of cell wall integrity. Molecular docking studies suggest that this compound binds effectively to specific bacterial enzymes, thereby inhibiting their function and leading to cell death .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound, particularly against breast cancer cell lines. The following table outlines the findings from various studies regarding its anticancer effects:

Cell Line IC50 Value (µM) Activity Reference
MCF7 (breast cancer)15-30Significant antiproliferative effect
Other cancer cell linesVariable efficacyPromising results reported

The anticancer effects are attributed to multiple pathways, including induction of apoptosis and inhibition of cell proliferation. The compound's ability to interfere with cellular signaling pathways involved in cancer progression has been supported by molecular docking studies that demonstrate favorable interactions with key oncogenic proteins .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives of this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound significantly reduced viability in MCF7 cells, with a reported IC50 value indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Properties

IUPAC Name

N-[4-(carbamothioylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-6(13)11-7-2-4-8(5-3-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUDNCUTQJSKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375269
Record name N-(4-Thioureido-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-33-1
Record name N-(4-Thioureido-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1614-33-1
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